molecular formula C9H7BrO2 B8202816 5-(Bromomethyl)isobenzofuran-1(3H)-one

5-(Bromomethyl)isobenzofuran-1(3H)-one

Cat. No.: B8202816
M. Wt: 227.05 g/mol
InChI Key: IIAWAGJUKCOHRO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)isobenzofuran-1(3H)-one (CAS 63113-10-0) is a high-value brominated phthalide derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a versatile synthetic intermediate and is part of the isobenzofuranone chemical class, a scaffold recognized for its diverse biological activities . Researchers are particularly interested in isobenzofuran-1(3H)-one derivatives for their neuroprotective potential. Recent studies demonstrate that these compounds can protect against neuronal injury and oxidative damage in the brain . Specifically, they have been shown to reduce intracellular ROS and lipid peroxidation in primary hippocampal neuron cultures, significantly elevate glutathione (GSH) levels in rat brains, and decrease levels of carbonylated proteins, highlighting a robust antioxidant mechanism of action . Furthermore, novel isobenzofuran-1(3H)-one derivatives are being investigated as potential antidepressant agents, with some compounds exhibiting strong serotonin transporter (SERT) inhibitory activity in vitro and demonstrating efficacy in reducing depressive-like behavior in animal models . The bromomethyl functional group on the isobenzofuranone core makes this compound a crucial building block for the synthesis of more complex molecules for pharmaceutical development. With a molecular formula of C9H7BrO2 and a molecular weight of 227.05 g/mol , it is supplied with high purity for reliable research outcomes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(bromomethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWAGJUKCOHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CBr)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Bromomethylene Intermediate

  • Reagents : Halogenated carboxylic acid anhydride (e.g., trifluoroacetic anhydride, TFAA) and 2-(2-bromoacetyl)benzoic acid.

  • Conditions : Toluene solvent, 120°C, Dean-Stark apparatus for reflux.

  • Product : (Z)-3-(bromomethylene)isobenzofuran-1(3H)-one (yield: ~46%).

Debrominative Decarboxylation Approach

A bromodecarboxylation strategy, reported in studies by Benneche et al., utilizes phthalic anhydride derivatives to construct brominated furanones.

Reaction Pathway

  • Starting Material : Bromoacetyl-substituted benzoic acid.

  • Conditions : Bromine (Br₂) or brominating agents in anhydrous solvents.

  • Mechanism : Elimination of CO₂ and formation of a bromomethylene double bond.

Example :

SubstrateProductYield (%)Reference
2-(2-Bromoacetyl)benzoic acid(Z)-3-(Bromomethylene)isobenzofuran-1(3H)-oneNot reported

Limitation : This method may generate E/Z isomer mixtures, requiring chromatographic separation.

Grignard Reaction with Bromomethyl Precursors

A spirocyclic bromomethyl isobenzofuranone derivative was synthesized via Grignard coupling in a supporting information document.

Challenges in Targeting the 5-Position

Methods for 5-bromomethyl substitution are scarce in the literature. Patents like WO2018140186A1 highlight challenges in preparing 5-bromo-isobenzofuranone intermediates, citing lengthy synthetic routes and heavy metal waste.

Characterization and Purification

Key analytical techniques include:

  • NMR : 1^1H and 13^{13}C spectra to confirm regiochemistry (e.g., 1^1H NMR δ 5.89–5.27 ppm for methylene groups).

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., Rf = 0.3 for bromomethylene intermediates).

Summary of Methods

MethodKey IntermediatePosition TargetedYield (%)Reference
Halogenated Anhydride(Z)-3-(Bromomethylene)3~46
Debrominative DecarboxylationBromomethylene3N/A
Grignard CouplingSpirocyclic bromomethyl3N/A
H₂SO₄-SiO₂ CatalysisNon-brominated isobenzofuranN/A78

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 5-(Bromomethyl)isobenzofuran-1(3H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, making it versatile for creating diverse chemical compounds.

Biology

  • Biological Activity : This compound has been investigated for its potential biological activities, including:
    • Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial effects against various pathogens.
    • Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
    • Modulation of Cell Signaling Pathways : It has been found to influence pathways related to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like fibrosis and neurodegenerative diseases.

Medicine

  • Therapeutic Applications : Ongoing research is exploring the use of this compound in developing new pharmaceuticals, particularly targeting neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit monoamine oxidases (enzymes involved in neurotransmitter metabolism) positions it as a candidate for further drug development.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, enhancing its industrial relevance.

Case Studies

Several case studies have been conducted to investigate the effects and applications of this compound:

  • Anticancer Study :
    • A study explored the compound's effects on human cancer cell lines, revealing that it significantly reduces cell viability through apoptosis mechanisms. The findings suggest potential for developing anticancer therapies based on this compound's structure.
  • Antimicrobial Efficacy :
    • Research demonstrated that the compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria, positioning it as a candidate for new antibiotic formulations.
  • Neuroprotective Effects :
    • In vitro studies indicated that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)isobenzofuran-1(3H)-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-(Bromomethyl)isobenzofuran-1(3H)-one differ in substituent type, position, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position Substituent Group Reactivity/Applications Biological Activity References
This compound 5 Bromomethyl (-CH₂Br) Electrophilic substitution, Suzuki-Miyaura coupling Potential antiplatelet, antimicrobial
3-(Bromomethylene)isobenzofuran-1(3H)-one 3 Bromomethylene (=CHBr) Inhibits bacterial quorum sensing Antimicrobial
5-Methoxyisobenzofuran-1(3H)-one 5 Methoxy (-OCH₃) Stabilizes crystal packing via H-bonding Antioxidant, phytotoxic
5-(Phenylsulfonyl)isobenzofuran-1(3H)-one 5 Phenylsulfonyl (-SO₂Ph) Product of bromo substitution Not reported
(Z)-3-Benzylideneisobenzofuran-1(3H)-one 3 Benzylidene (-CH=Ph) Enhances radical scavenging Potent antioxidant, antiplatelet

Q & A

Q. Key factors :

  • Catalyst choice (Ni vs. Pd) affects reaction efficiency and functional group tolerance.
  • Solvent polarity (e.g., acetone vs. DMF) influences reaction kinetics and byproduct formation.

(Advanced) How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Q. Methodological steps :

Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the bromomethyl position.

Biological assays :

  • Antiviral activity : Measure EC50 values against HIV-1 reverse transcriptase (e.g., chloro-substituted analogs showed EC50 = 0.45 μM) .
  • Antiplatelet/antioxidant activity : Use AA-induced platelet aggregation assays and DPPH radical scavenging tests .

Computational modeling : Perform molecular docking to assess binding interactions with targets like COX-1 or HIV RT .

Q. Data interpretation :

  • Substituent electronegativity (e.g., Cl vs. Br) correlates with enhanced binding affinity due to hydrophobic interactions.
  • Steric hindrance from bulky groups may reduce activity.

(Basic) What spectroscopic and crystallographic methods are recommended for characterizing 5-(bromomethyl)isobenzofuran-1(3H)-one?

  • NMR : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., δ 5.25 ppm for methylene protons adjacent to Br) .
  • X-ray crystallography : Resolve molecular planarity (mean deviation < 0.010 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • HPLC : Monitor purity (>98%) using hexane:ethyl acetate gradients .

Table 1 : Key spectral data for 5-substituted analogs:

Substituent1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
BrCH25.25 (s, 2H)69.3 (CH2Br)
SO2Ph7.80 (d, 1H)127.4 (C-SO2)

(Advanced) What experimental strategies can investigate the role of this compound in inhibiting microbial biofilm formation?

Q. Approach :

Biofilm assays : Use S. epidermidis cultures with crystal violet staining to quantify biofilm biomass after treatment .

Dose-response studies : Test concentrations (0.1–100 μM) to determine IC50 values.

Mechanistic analysis :

  • Assess quorum-sensing inhibition via lux gene reporter assays.
  • Compare activity of brominated vs. non-brominated analogs to identify Br's role .

Controls : Include non-biofilm-forming strains and known inhibitors (e.g., furanones).

(Basic) How do reaction conditions affect the yield in cross-coupling reactions involving 5-bromoisobenzofuran-1(3H)-one?

  • Catalyst : Ni catalysts (e.g., Pd-free systems) reduce costs but require higher temperatures .
  • Solvent : Polar aprotic solvents (DMF, acetone) improve solubility of aryl bromides.
  • Light exposure : Visible light enhances reaction efficiency in photoredox systems (e.g., 50% yield vs. 33% without light) .

Optimization tip : Pre-purify starting materials to avoid side reactions (e.g., dehalogenation).

(Advanced) What computational approaches predict the binding affinity of derivatives to biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with HIV RT or COX-1 .
  • QSAR models : Train algorithms on datasets of EC50 values and substituent descriptors (e.g., Hammett σ) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

Validation : Compare computational predictions with in vitro assay results.

(Basic) What purification techniques are effective for this compound?

  • Flash chromatography : Use silica gel with hexane:ethyl acetate (5:1) for optimal separation .
  • Recrystallization : Slow evaporation from acetone yields high-purity crystals (m.p. 113–115°C) .

Purity check : Monitor by TLC (Rf = 0.3 in 2:1 hexane:EA) .

(Advanced) How can contradictions in reported biological activities of derivatives be resolved?

Q. Strategies :

Standardize assays : Use consistent protocols (e.g., cell lines, incubation times) across studies.

Meta-analysis : Compare SAR trends across datasets (e.g., anti-HIV vs. antiplatelet activities) .

Mechanistic studies : Identify off-target effects via proteomic profiling or kinase panels.

Example : Anti-HIV activity in halogenated analogs may not correlate with antioxidant effects due to divergent targets .

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